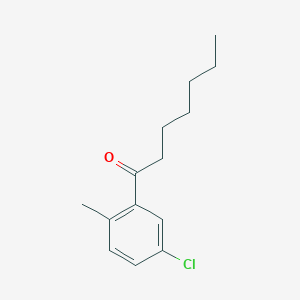

1-(5-Chloro-2-methylphenyl)heptan-1-one

描述

1-(5-Chloro-2-methylphenyl)heptan-1-one (CAS: 1352207-66-9) is an aromatic ketone featuring a heptanone backbone substituted with a 5-chloro-2-methylphenyl group. It is commercially available through specialized suppliers, with applications in organic synthesis and pharmaceutical research . Key safety precautions include avoiding heat sources (P210) and ensuring proper handling to prevent exposure .

属性

IUPAC Name |

1-(5-chloro-2-methylphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-3-4-5-6-7-14(16)13-10-12(15)9-8-11(13)2/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPBFQLYUNCMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=C(C=CC(=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(5-Chloro-2-methylphenyl)heptan-1-one typically involves the reaction of 5-chloro-2-methylbenzene with heptanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

化学反应分析

1-(5-Chloro-2-methylphenyl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

科学研究应用

1-(5-Chloro-2-methylphenyl)heptan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.

Industry: It can be used in the manufacture of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(5-Chloro-2-methylphenyl)heptan-1-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound belongs to a family of aryl ketones with variations in substituents and alkyl chain lengths. Key analogues include:

Table 1: Structural Comparison

Key Observations :

- Chain Length : The heptan-1-one derivative has a longer alkyl chain than hexan-1-one and propan-1-one, which influences lipophilicity and solubility.

Physicochemical Properties

Data on physical states and purification methods provide indirect insights:

Table 2: Inferred Physical Properties

*Inference based on structurally related spirocyclic ketones, which are reported as oils .

Key Observations :

Key Observations :

- The hexan-1-one analogue is more widely available, suggesting greater demand or simpler synthesis.

Key Observations :

- Both compounds require stringent handling, though the propan-1-one derivative mandates explicit medical consultation upon exposure .

生物活性

1-(5-Chloro-2-methylphenyl)heptan-1-one is an organic compound belonging to the ketone family, characterized by a carbonyl group (C=O) attached to a chlorine-substituted aromatic ring and a heptyl chain. Its molecular formula is . This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Research indicates that 1-(5-Chloro-2-methylphenyl)heptan-1-one exhibits antimicrobial activity . It has been evaluated against various bacterial strains, showing effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. Preliminary results indicate that 1-(5-Chloro-2-methylphenyl)heptan-1-one may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

The biological activity of 1-(5-Chloro-2-methylphenyl)heptan-1-one can be attributed to its structural features:

- Hydrogen Bonding : The carbonyl group can form hydrogen bonds with biological macromolecules, influencing their function.

- π-π Interactions : The aromatic ring facilitates π-π interactions with various receptors and enzymes, enhancing binding affinity.

These interactions suggest that the compound could modulate multiple biological pathways and receptor activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(5-Chloro-2-methylphenyl)heptan-1-one, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(5-Chloro-2-methylphenyl)pentan-1-one | Shorter carbon chain | Moderate antimicrobial activity |

| 1-(5-Chloro-2-methylphenyl)butan-1-one | Even shorter carbon chain | Lower cytotoxicity |

| 1-(5-Chloro-2-methylphenyl)propan-1-one | Propane chain | Minimal biological activity |

The unique heptan chain length and specific substitution pattern of chlorine and methyl groups on the aromatic ring contribute to its distinct biological profile compared to its analogs.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various ketones, including 1-(5-Chloro-2-methylphenyl)heptan-1-one. The results indicated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant infections .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory markers in cultured macrophages . This suggests its potential application in inflammatory diseases such as arthritis.

Study 3: Cytotoxicity Against Cancer Cells

A recent study assessed the cytotoxic effects of 1-(5-Chloro-2-methylphenyl)heptan-1-one on several cancer cell lines. The findings showed that the compound induced apoptosis through caspase activation, supporting its role as a lead compound in anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。